molecular formula C17H11D8N5O2.C4H4O4.C4H4O4 B1165225 Pixantrone-d8 Dimaleate

Pixantrone-d8 Dimaleate

货号: B1165225
分子量: 565.56
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAS Number: 144675-97-8 (unlabeled)

科学研究应用

Background

Pixantrone was developed to provide an alternative treatment for patients with relapsed or refractory aggressive non-Hodgkin lymphoma who have previously undergone anthracycline-based therapies. Its design aims to minimize the cardiotoxic effects commonly associated with traditional anthracyclines while maintaining antitumor efficacy. The compound functions as a DNA intercalator and topoisomerase II inhibitor, which disrupts DNA replication and transcription processes in cancer cells .

Treatment of Non-Hodgkin Lymphoma

Pixantrone-d8 dimaleate has been primarily studied in the context of non-Hodgkin lymphoma (NHL). Several clinical trials have demonstrated its efficacy:

  • Phase III Trials : In a multicenter trial involving patients with relapsed aggressive NHL, pixantrone showed a complete response rate significantly higher than comparator agents (vinorelbine, oxaliplatin, etc.). The overall response rate was approximately 27%, with a median progression-free survival (PFS) of 2.0 months .
  • Combination Therapy : Studies have explored combining pixantrone with other agents such as fludarabine and rituximab, resulting in improved outcomes for patients with indolent NHL .

Safety Profile

The safety profile of pixantrone is notable for its reduced incidence of cardiotoxicity:

  • Adverse Events : In clinical trials, grade 3-4 adverse events were primarily hematologic (e.g., lymphopenia and leukopenia), with no reported cases of congestive heart failure .
  • Long-term Outcomes : One-year survival rates reached 96%, indicating promising long-term efficacy without significant cardiac complications .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

StudyPatient PopulationTreatment RegimenOverall Response RateMedian PFSMedian OS
PIX301Relapsed NHLPixantrone vs. comparator27%2.0 months7.6 months
FPD-RIndolent NHLPixantrone + fludarabine + rituximab89%Not specifiedNot specified
Real-life studiesR/R DLBCLMonotherapy24% - 29%2.0 - 3.1 months3.4 - 6.0 months

Case Study 1: Efficacy in Relapsed Aggressive NHL

A patient with heavily pretreated relapsed aggressive non-Hodgkin lymphoma received pixantrone as part of a clinical trial. After six cycles of treatment, the patient achieved a complete metabolic response confirmed by PET scans, illustrating the potential effectiveness of pixantrone in difficult-to-treat populations.

Case Study 2: Safety in Combination Therapy

In another instance, a patient with indolent NHL was treated with a combination regimen including pixantrone. The treatment was well tolerated, and the patient experienced significant tumor reduction without any cardiac events during follow-up.

化学反应分析

Mechanism of DNA Intercalation and Topoisomerase II Inhibition

Pixantrone-d8 dimaleate retains the primary mechanism of its parent compound, functioning as a DNA intercalator and topoisomerase II inhibitor. Key reactions include:

  • DNA Binding : The planar aza-anthracenedione structure intercalates between DNA base pairs, disrupting replication and transcription .

  • Topoisomerase II Poisoning : Stabilizes the DNA-topoisomerase II complex, preventing re-ligation of DNA strands and inducing double-strand breaks .

Table 1: Key Biochemical Interactions

Reaction TypeDescriptionSource
DNA intercalationDisrupts DNA replication via insertion into base pairs
Topoisomerase II inhibitionInduces irreversible DNA strand breaks by stabilizing enzyme-DNA complexes

Redox Inactivity and Cardiotoxicity Mitigation

Unlike anthracyclines (e.g., doxorubicin), this compound exhibits minimal redox cycling due to structural modifications:

  • Lack of Iron Chelation : Prevents formation of reactive oxygen species (ROS) like superoxide (O2O_2^{- -}) and hydrogen peroxide (H2O2H_2O_2) .

  • Competitive Inhibition : Its metabolites (e.g., N-dealkylated forms) block redox activation of doxorubicin, reducing cardiotoxic byproducts like doxorubicinol .

Stability Under Standard Conditions

The compound demonstrates high stability under recommended storage and handling conditions:

  • Thermal Stability : No decomposition observed when stored at -20°C in airtight containers .

  • Solubility : Soluble in DMSO, methanol, and water, with no reported incompatibility with common solvents .

Table 2: Physicochemical Stability Profile

PropertyDetailsSource
Thermal decompositionNone observed under standard storage conditions (-20°C, dry)
PhotostabilityNo data available; recommended to protect from light
Hydrolytic stabilityStable in aqueous solutions at neutral pH

Metabolic Pathways

While specific data on this compound’s metabolism is limited, its parent compound undergoes:

  • N-Dealkylation : Primary metabolic route, producing less reactive metabolites .

  • Biliary Excretion : Major elimination pathway, with minimal renal clearance .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Pixantrone-d8 Dimaleate to ensure isotopic purity?

  • Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange under controlled conditions). Characterization requires isotopic purity verification via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative deuterium incorporation can be assessed using isotopic ratio analysis coupled with liquid chromatography (LC) . Stability during synthesis should be monitored via accelerated degradation studies under varying pH and temperature conditions .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal for specificity and sensitivity. Method validation should include matrix effect assessments, recovery rates, and stability under storage conditions (e.g., freeze-thaw cycles). Cross-validate results with non-deuterated analogs to rule out isotopic interference .

Q. How should researchers design in vitro assays to compare the metabolic stability of this compound with its non-deuterated counterpart?

  • Answer : Use hepatocyte or microsomal incubation models with time-course sampling. Apply high-throughput LC-MS to quantify parent compounds and metabolites. Normalize data using area-under-the-curve (AUC) analysis and apply kinetic models (e.g., Michaelis-Menten) to assess metabolic half-life differences. Include controls for isotopic exchange artifacts .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in deuterium isotope effect (DIE) data observed in this compound studies?

  • Answer : Conduct systematic reviews to identify confounding variables (e.g., pH-dependent deuteration, solvent effects). Use factorial experimental designs to isolate factors influencing DIE. Apply multivariate statistical models (e.g., ANOVA with post-hoc testing) and validate findings using independent analytical batches .

Q. How can researchers optimize experimental designs to evaluate the long-term stability of this compound under varying storage conditions?

  • Answer : Implement a Design of Experiments (DOE) approach to test temperature, humidity, and light exposure. Use stability-indicating assays (e.g., forced degradation studies with LC-MS monitoring). Apply the Arrhenius equation to predict shelf-life and validate with real-time stability data. Document deviations using International Council for Harmonisation (ICH) guidelines .

Q. What frameworks are suitable for formulating hypothesis-driven research questions on the therapeutic efficacy of this compound in preclinical models?

  • Answer : Use the PICOT framework (Population: cell/animal model; Intervention: dose/concentration; Comparison: non-deuterated control; Outcome: efficacy/safety metrics; Time: study duration) to structure hypotheses. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor. For example:

  • "In murine lymphoma models (P), does this compound (I) compared to Pixantrone (C) improve tumor regression (O) over 28 days (T)?" .

Q. How should researchers address ethical considerations when designing studies involving this compound in animal models?

  • Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Include endpoints for humane euthanasia and monitor toxicity using validated biomarkers (e.g., serum creatinine for renal injury). Submit protocols for institutional animal care committee review .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing discrepancies in bioavailability data between this compound and its non-deuterated form?

  • Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability. Perform bootstrap resampling to assess confidence intervals for pharmacokinetic parameters (e.g., Cmax, AUC). Report effect sizes with Cohen’s d to quantify isotopic differences .

Q. How can researchers ensure reproducibility in spectroscopic data (e.g., NMR) for this compound?

  • Answer : Standardize acquisition parameters (e.g., pulse width, relaxation delay) across experiments. Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference. Include peak integration reproducibility tests and publish raw data in open-access repositories .

属性

分子式

C17H11D8N5O2.C4H4O4.C4H4O4

分子量

565.56

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。